6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid
CAS No.: 887982-70-9
Cat. No.: VC3873829
Molecular Formula: C14H7F6NO2
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887982-70-9 |
|---|---|
| Molecular Formula | C14H7F6NO2 |
| Molecular Weight | 335.2 g/mol |
| IUPAC Name | 6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H7F6NO2/c15-13(16,17)8-4-7(5-9(6-8)14(18,19)20)10-2-1-3-11(21-10)12(22)23/h1-6H,(H,22,23) |
| Standard InChI Key | JGSFCKHPCIOJSQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring (picolinic acid core) with a carboxylic acid group at the 2-position and a 3,5-bis(trifluoromethyl)phenyl substituent at the 6-position. The trifluoromethyl (–CF₃) groups introduce strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The molecular formula is C₁₄H₇F₆NO₂, with a molecular weight of 335.20 g/mol .
Key Structural Features:
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Pyridine ring: Provides aromaticity and π-stacking capabilities.
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Carboxylic acid group: Enables hydrogen bonding and salt formation.
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Trifluoromethyl substituents: Enhance lipophilicity (clogP ≈ 4.2) and metabolic resistance .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis involves multi-step strategies, often leveraging cross-coupling reactions:
Route 1: Suzuki-Miyaura Coupling
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Intermediate formation: 3,5-Bis(trifluoromethyl)phenylboronic acid is coupled with 6-bromopicolinic acid.
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Catalysis: Pd(PPh₃)₄ facilitates the reaction in a toluene/ethanol mixture at 80–100°C.
Route 2: Metallation-Electrophilic Quenching
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Directed metallation: 3-Bromo-6-methoxypicolinic acid is treated with TMPMgCl·LiCl to generate a magnesiated intermediate.
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Electrophilic substitution: Reaction with CO₂ or dimethyl carbonate introduces the carboxylate group .
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Demethylation: Acidic hydrolysis removes methyl protecting groups .
Challenges and Solutions
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Regioselectivity: Competing reactions at the 4-position of pyridine are mitigated using bulky ligands.
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Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies indicate potent activity against Gram-positive pathogens:
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Minimum Inhibitory Concentration (MIC): 0.25–2 µg/mL against Staphylococcus aureus and Enterococcus faecium .
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Mechanism: Disruption of membrane integrity via hydrophobic interactions with lipid bilayers, enhanced by –CF₃ groups .
Applications in Drug Development
Intermediate in API Synthesis
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example:
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Stepwise functionalization: Amidation with (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol yields candidates for neurodegenerative disease therapeutics .
Structure-Activity Relationship (SAR) Insights
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Trifluoromethyl positioning: 3,5-Substitution maximizes steric and electronic effects, improving target binding vs. 2,4- or 4-substituted analogues .
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Carboxylic acid role: Critical for solubility and salt formation, enabling formulation as sodium or potassium salts .
Comparative Analysis with Analogues
| Compound | CAS Number | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 6-(4-Trifluoromethylphenyl)picolinic acid | 924817-68-5 | 267.20 | Lower lipophilicity (clogP ≈ 3.1) |
| 3,5-Bis(benzyloxy)picolinic acid | 1000025-93-3 | 335.35 | Reduced metabolic stability |
| 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid | 887982-70-9 | 335.20 | Optimal balance of solubility and activity |
Key Observations:
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Bis-trifluoromethyl substitution enhances blood-brain barrier penetration compared to benzyloxy groups .
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Ortho-carboxylic acid placement improves metal chelation, relevant for radiopharmaceuticals .
Future Research Directions
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